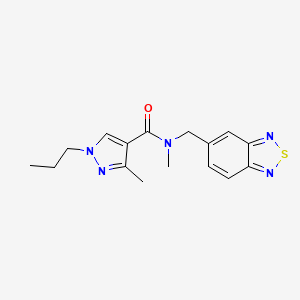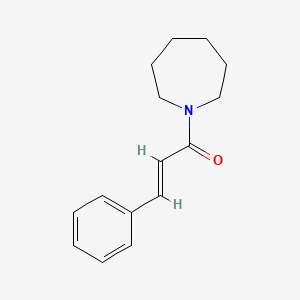
1-cinnamoylazepane
Overview
Description
1-Cinnamoylazepane is an organic compound that belongs to the class of cinnamoyl derivatives It features a seven-membered azepane ring with a cinnamoyl group attached
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Cinnamoylazepane can be synthesized through several methods. One common approach involves the reaction of azepane with cinnamoyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions, with the azepane acting as a nucleophile, attacking the carbonyl carbon of the cinnamoyl chloride to form the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthesis can be scaled up using standard organic synthesis techniques. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Cinnamoylazepane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the cinnamoyl group to a corresponding alcohol.
Substitution: The azepane ring can undergo substitution reactions, where functional groups are introduced at specific positions on the ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various electrophiles and nucleophiles under appropriate conditions.
Major Products Formed:
Oxidation: Oxidized derivatives of this compound.
Reduction: Alcohol derivatives.
Substitution: Functionalized azepane derivatives.
Scientific Research Applications
1-Cinnamoylazepane has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials with unique properties.
Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for studying enzyme interactions and receptor binding.
Industry: Used in the synthesis of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 1-cinnamoylazepane involves its interaction with specific molecular targets. The cinnamoyl group can interact with enzymes and receptors, modulating their activity. The azepane ring provides a scaffold that can be functionalized to enhance binding affinity and specificity. Molecular docking studies have shown that the compound can bind to various targets, influencing biological pathways .
Comparison with Similar Compounds
1-Cinnamoylpiperidine: Similar structure but with a six-membered ring.
1-Cinnamoylmorpholine: Contains an oxygen atom in the ring.
1-Cinnamoylpyrrolidine: Features a five-membered ring.
Uniqueness: 1-Cinnamoylazepane is unique due to its seven-membered ring, which provides distinct steric and electronic properties compared to its six- and five-membered counterparts. This uniqueness can lead to different biological activities and applications .
Properties
IUPAC Name |
(E)-1-(azepan-1-yl)-3-phenylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO/c17-15(16-12-6-1-2-7-13-16)11-10-14-8-4-3-5-9-14/h3-5,8-11H,1-2,6-7,12-13H2/b11-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHZDUEFIOHTVLZ-ZHACJKMWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C=CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCCN(CC1)C(=O)/C=C/C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201195882 | |
| Record name | (2E)-1-(Hexahydro-1H-azepin-1-yl)-3-phenyl-2-propen-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201195882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27845-73-4 | |
| Record name | (2E)-1-(Hexahydro-1H-azepin-1-yl)-3-phenyl-2-propen-1-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27845-73-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2E)-1-(Hexahydro-1H-azepin-1-yl)-3-phenyl-2-propen-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201195882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


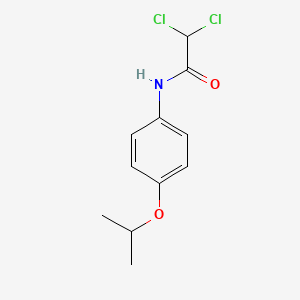
![4-imino-1,5,6,7-tetrahydro-2H,4H-cyclopenta[4,5]thieno[2,3-d][1,3]thiazine-2-thione](/img/structure/B5629320.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-5-nitrofuran-2-carboxamide](/img/structure/B5629324.png)
![{methyl[(3-methylpyridin-2-yl)methyl]amino}[4-(1H-pyrazol-1-yl)phenyl]acetic acid](/img/structure/B5629329.png)
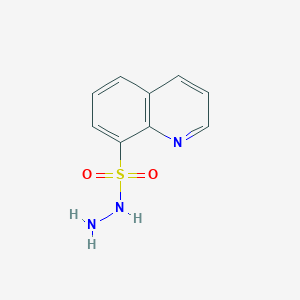
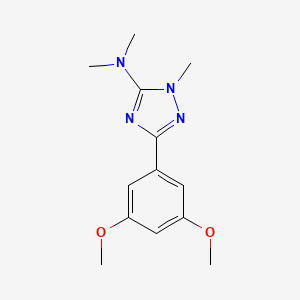
![(4S)-3-[(3-isopropylisoxazol-5-yl)methyl]-4-phenyl-1,3-oxazolidin-2-one](/img/structure/B5629352.png)
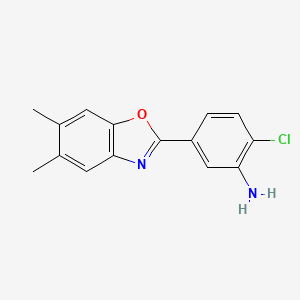
![1-PYRROLIDINYL{5-[(2,2,2-TRIFLUOROETHOXY)METHYL]-2-FURYL}METHANONE](/img/structure/B5629370.png)
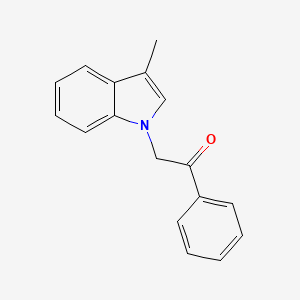
![5-{[3-(benzyloxy)-1-azetidinyl]carbonyl}-1-ethyl-2-piperidinone](/img/structure/B5629393.png)

![(2-amino-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)(phenyl)methanone](/img/structure/B5629420.png)
